molecular formula C11H13F2NO B15333881 1-[2-(Difluoromethoxy)benzyl]azetidine

1-[2-(Difluoromethoxy)benzyl]azetidine

Cat. No.: B15333881
M. Wt: 213.22 g/mol
InChI Key: AUNVCKBVAUERTB-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)benzyl]azetidine is an organic compound with the molecular formula C11H13F2NO. It is characterized by the presence of an azetidine ring substituted with a benzyl group that contains a difluoromethoxy substituent.

Preparation Methods

The synthesis of 1-[2-(Difluoromethoxy)benzyl]azetidine can be achieved through several routes. One common method involves the alkylation of azetidine with 2-(difluoromethoxy)benzyl chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the azetidine, facilitating the nucleophilic substitution reaction .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and controlled temperature and pressure conditions to ensure efficient synthesis .

Chemical Reactions Analysis

1-[2-(Difluoromethoxy)benzyl]azetidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or copper complexes . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[2-(Difluoromethoxy)benzyl]azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)benzyl]azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pathways involved in its action depend on the specific biological context and the targets it interacts with.

Comparison with Similar Compounds

1-[2-(Difluoromethoxy)benzyl]azetidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its azetidine ring, which imparts specific chemical and biological properties that are distinct from those of its analogs.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

1-[[2-(difluoromethoxy)phenyl]methyl]azetidine

InChI

InChI=1S/C11H13F2NO/c12-11(13)15-10-5-2-1-4-9(10)8-14-6-3-7-14/h1-2,4-5,11H,3,6-8H2

InChI Key

AUNVCKBVAUERTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2OC(F)F

Origin of Product

United States

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